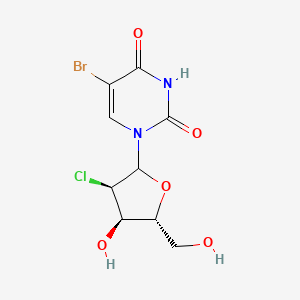
5-Br-2'-Cl-2'-dU
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2’-chloro-2’-deoxyuridine is a halogenated nucleoside analog It is structurally similar to thymidine, a nucleoside component of DNA, but with bromine and chlorine atoms substituted at specific positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2’-chloro-2’-deoxyuridine typically involves the halogenation of uridine derivatives. One common method includes the bromination of 2’-deoxyuridine using bromine or N-bromosuccinimide (NBS) in an organic solvent like acetonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .
Industrial Production Methods
Industrial production of 5-bromo-2’-chloro-2’-deoxyuridine may involve similar halogenation techniques but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve safety .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2’-chloro-2’-deoxyuridine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, altering its chemical properties and reactivity.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in acetonitrile.
Substitution: Nucleophiles such as thiols or amines in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various nucleoside analogs with different functional groups.
Oxidation: Formation of oxidized uridine derivatives.
Reduction: Formation of reduced uridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2’-chloro-2’-deoxyuridine has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other nucleoside analogs.
Biology: Incorporated into DNA during replication, allowing for the study of DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of diagnostic reagents and molecular biology kits.
Wirkmechanismus
The mechanism of action of 5-bromo-2’-chloro-2’-deoxyuridine involves its incorporation into DNA in place of thymidine. This incorporation can disrupt normal DNA synthesis and function, leading to cell cycle arrest or apoptosis. The bromine and chlorine atoms enhance the compound’s ability to interfere with DNA polymerase activity and increase its stability against enzymatic degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2’-deoxyuridine: Lacks the chlorine atom but has similar applications in DNA labeling and research.
5-Chloro-2’-deoxyuridine: Lacks the bromine atom and is used in similar biological studies.
2’-Deoxyuridine: The parent compound without halogen substitutions, used as a standard in nucleoside research.
Uniqueness
5-Bromo-2’-chloro-2’-deoxyuridine is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and stability. This dual substitution allows for more versatile applications in research and potential therapeutic uses compared to its mono-substituted counterparts .
Eigenschaften
CAS-Nummer |
55612-19-6 |
|---|---|
Molekularformel |
C9H10BrClN2O5 |
Molekulargewicht |
341.54 g/mol |
IUPAC-Name |
5-bromo-1-[(3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10BrClN2O5/c10-3-1-13(9(17)12-7(3)16)8-5(11)6(15)4(2-14)18-8/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5-,6-,8?/m1/s1 |
InChI-Schlüssel |
RTWLWBAJWOUKKC-CDRSNLLMSA-N |
Isomerische SMILES |
C1=C(C(=O)NC(=O)N1C2[C@@H]([C@@H]([C@H](O2)CO)O)Cl)Br |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


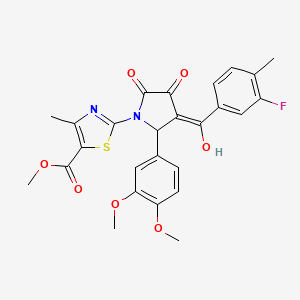
![Propan-2-yl 4-chloro-3-[(chloroacetyl)amino]benzoate](/img/structure/B14160418.png)
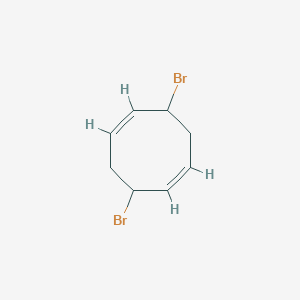

![5-(4-chlorophenyl)-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B14160431.png)
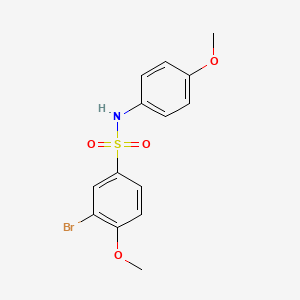
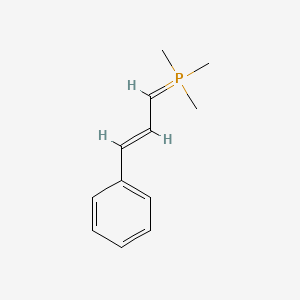
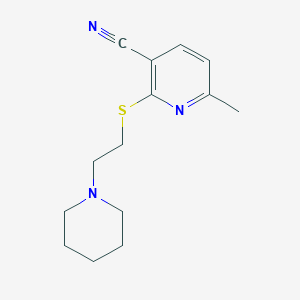
![2-[(2-Methoxyphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B14160469.png)
![hexyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14160477.png)
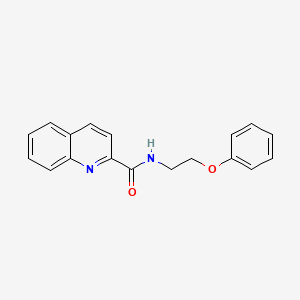
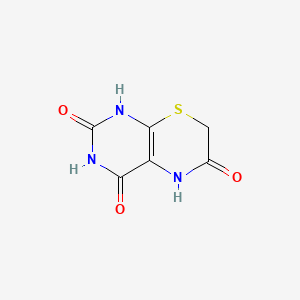

![6-chloro-N-[(4-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14160523.png)
